N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Various synthesis techniques involving similar compounds to N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide have been explored. For example, N,N’-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide was synthesized using o-phthaloyl chloride and 4-amino-2,5-dimethyl-1-phenyl-3-oxo-1H-pyrazolone in acetonitrile, providing insights into the synthesis pathways of related compounds (Aydın & Dağci, 2012).
Characterization Techniques : The characterization of similar compounds is crucial for understanding their properties. For instance, the characterization of N,N’-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide was performed using FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques, which are essential methods for analyzing the structure and properties of these compounds (Aydın & Dağci, 2012).
Biological and Medicinal Applications
Biological Evaluation : Compounds like this compound often undergo biological evaluation to determine their potential in medicinal chemistry. For instance, a study on similar compounds revealed potential biological applications and screened them against human recombinant alkaline phosphatase and recombinant human and rat ecto-5'-nucleotidases. These studies are crucial for understanding the biological implications of such compounds (Saeed et al., 2015).
Antimicrobial and Anticancer Activity : Several studies have demonstrated the antimicrobial and anticancer activities of compounds structurally similar to this compound. For example, some derivatives showed significant anticancer activity against human tumor breast cancer cell line MCF7, suggesting their potential in cancer treatment (Ghorab, El-Gazzar & Alsaid, 2014).
Material Science Applications
- Corrosion Inhibition : Compounds similar to this compound have been studied for their corrosion inhibition properties. A study involving pyrazolone derivatives found them to be effective in protecting N80 steel in HCl, indicating potential applications in material science and engineering (Ansari et al., 2016).
Safety and Hazards
Future Directions
Given the lack of information on “N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide”, future research could focus on its synthesis, characterization, and potential applications. Pyrazole compounds are of interest in medicinal chemistry due to their presence in a variety of biologically active compounds .
Properties
IUPAC Name |
(Z)-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(31)28-25-23-27(32)30(29-25)24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,28,29,31)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZIRRWZTGNUCT-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74677-80-8 | |
Record name | N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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